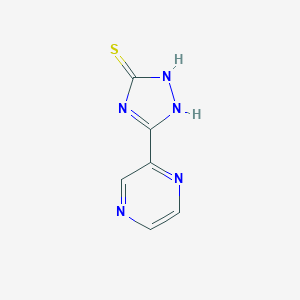
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both triazole and pyrazine rings. This compound is known for its versatile chemical properties and has been studied for various applications in chemistry, biology, and industry. The presence of the thiol group in the triazole ring and the pyrazinyl substitution makes it a unique compound with significant potential in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 1H-1,2,4-triazole-3-thiol with pyrazine derivatives. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiol group, followed by nucleophilic substitution with a pyrazinyl halide. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process. The scalability of the synthesis is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions: 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various S-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, amine derivatives.
Substitution: S-substituted triazole derivatives.
Aplicaciones Científicas De Investigación
5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of advanced materials, including polymers and nanocomposites, due to its ability to form stable bonds with metals and other substrates.
Mecanismo De Acción
The mechanism of action of 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The pyrazinyl group can participate in π-π interactions with aromatic residues, enhancing the binding affinity to target proteins. These interactions can disrupt normal cellular processes, leading to the compound’s antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
- 1H-1,2,4-Triazole-3-thiol
- 5-(4-Pyridyl)-1H-1,2,4-triazole-3-thiol
- 4-Methyl-4H-1,2,4-triazole-3-thiol
- 2-Mercaptoimidazole
Comparison: 5-(2-pyrazinyl)-4H-1,2,4-triazole-3-thiol stands out due to the presence of the pyrazinyl group, which imparts unique electronic and steric properties. This makes it more versatile in forming metal complexes and interacting with biological targets compared to other similar compounds. The combination of the triazole and pyrazine rings also enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
3458-03-5 |
|---|---|
Fórmula molecular |
C6H5N5S |
Peso molecular |
179.21 g/mol |
Nombre IUPAC |
5-pyrazin-2-yl-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C6H5N5S/c12-6-9-5(10-11-6)4-3-7-1-2-8-4/h1-3H,(H2,9,10,11,12) |
Clave InChI |
PYJDTGAKPZUJRF-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=N1)C2=NC(=S)NN2 |
SMILES isomérico |
C1=CN=C(C=N1)C2=NC(=NN2)S |
SMILES canónico |
C1=CN=C(C=N1)C2=NC(=S)NN2 |
Key on ui other cas no. |
3458-03-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















